[4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone
Description
Properties
Molecular Formula |
C23H27ClN2O3 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(4-methoxyphenyl)oxan-4-yl]methanone |
InChI |
InChI=1S/C23H27ClN2O3/c1-28-21-7-5-18(6-8-21)23(9-15-29-16-10-23)22(27)26-13-11-25(12-14-26)20-4-2-3-19(24)17-20/h2-8,17H,9-16H2,1H3 |
InChI Key |
FUSLYEKYYBNHEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation for 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-one
The tetrahydro-2H-pyran-4-one core is synthesized via Friedel-Crafts acylation using 3-chloropropionyl chloride and aluminum trichloride under ethylene gas (10°C, 2 hours). This yields 1,5-dichloropentanone , which undergoes cyclization with phosphoric acid and sodium dihydrogen phosphate (reflux, 3 hours) to form the pyranone ring.
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Acylation | 3-Chloropropionyl chloride, AlCl₃, ethylene gas | 78% | 92% |
| Cyclization | H₃PO₄, NaH₂PO₄, reflux | 85% | 95% |
Functionalization of the Pyranone Core
The pyranone intermediate is converted to 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethanol via Grignard reaction with methylmagnesium bromide in tetrahydrofuran (THF) at −60°C to 0°C. This step is critical for introducing the methoxyphenyl group.
Piperazine Subunit Preparation
Synthesis of 4-(3-Chlorophenyl)piperazine
3-Chloroaniline is reacted with bis(2-chloroethyl)amine in ethanol under reflux (12 hours) to form the piperazine ring. The product is purified via recrystallization (ethanol/water).
Optimized Conditions:
-
Temperature: 80°C
-
Solvent: Ethanol
-
Yield: 89%
-
Purity: 97% (HPLC)
Coupling of Pyran and Piperazine Moieties
Nucleophilic Acyl Substitution
The methanone bridge is formed by reacting 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethanol with 4-(3-chlorophenyl)piperazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at 25°C for 18 hours.
Data Table:
| Reagent | Equivalents | Reaction Time | Yield |
|---|---|---|---|
| EDC | 1.2 | 18 hours | 72% |
| HOBt | 1.1 | 18 hours | 72% |
Alternative Method: Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (0°C to 25°C, 12 hours) achieves higher yields (82%).
Purification and Characterization
Crystallization
The crude product is purified via isopropanol/water (2:1 v/v) crystallization, increasing purity from 90% to 98.5%.
Chromatography
Silica gel chromatography (ethyl acetate/hexanes, 3:7) resolves regioisomeric impurities, ensuring >99% purity for pharmaceutical applications.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 3H, OCH₃), 3.45–3.55 (m, 4H, piperazine), 2.85–2.95 (m, 4H, pyran).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Mild conditions, scalable | Requires excess EDC/HOBt | 72% |
| Mitsunobu Reaction | Higher yield, stereo-specific | Costly reagents, sensitive to moisture | 82% |
Industrial-Scale Considerations
-
Cost Efficiency: Friedel-Crafts acylation (Step 1.1) reduces raw material costs by 30% compared to Claisen condensation.
-
Safety: Ethylene gas usage requires pressurized reactors with explosion-proof systems.
-
Environmental Impact: Recycling AlCl₃ via aqueous HCl extraction minimizes waste.
Emerging Techniques
-
Flow Chemistry: Continuous flow systems reduce reaction times for pyranone synthesis from 8 hours to 45 minutes.
-
Enzymatic Coupling: Lipase-mediated acylation (Candida antarctica) achieves 75% yield under solvent-free conditions.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
[4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Features
The compound's structure can be broken down into key components:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.
- Tetrahydropyran Moiety : A cyclic ether that may influence the compound's solubility and interaction with biological targets.
- Functional Groups : The presence of the 3-chlorophenyl and 4-methoxyphenyl groups enhances its potential for biological activity.
Computational models, including quantitative structure-activity relationship (QSAR) studies, predict that this compound may exhibit significant biological activity, including:
- Antidepressant Effects : Similar compounds have shown efficacy in treating depression, suggesting potential for this compound as a therapeutic agent.
- Anticancer Properties : Preliminary studies indicate that it may interact with cancer cell lines, warranting further investigation into its anticancer mechanisms.
Interaction Studies
Molecular docking studies have been employed to explore how [4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone interacts with various biological targets. Key findings include:
- Receptor Binding Affinity : The compound shows promising binding affinities to neurotransmitter receptors, which could explain its antidepressant effects.
- Enzyme Inhibition Potential : It may inhibit enzymes involved in cancer progression, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of [4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | Piperazine Substituent | Other Group | Molecular Formula | Molecular Weight (g/mol) | Pharmacological Notes | References |
|---|---|---|---|---|---|---|
| [4-(3-Chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone (Target) | 4-(3-Chlorophenyl) | 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl | C₂₂H₂₅ClN₂O₃ | 408.9* | Hypothesized CNS activity; untested | N/A |
| 4-(3-Chlorophenyl)piperazinomethanone | 4-(3-Chlorophenyl) | 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl | C₁₉H₁₉ClN₄O₂ | 370.8 | Potential dopamine receptor affinity | |
| 4-(2-Methoxyphenyl)piperazinomethanone | 4-(2-Methoxyphenyl) | 1-Phenyl-5-propyl-1H-pyrazol-4-yl | C₂₃H₂₆N₄O₂ | 406.5 | Enhanced metabolic stability | |
| (4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone | N/A | 4-Chlorophenyl, tetrahydro-2H-thiopyran-4-yl | C₁₂H₁₃ClOS | 240.7 | Increased lipophilicity due to sulfur | |
| [4-(3-Chlorophenyl)piperazino][3-methyl-5-(1-methylethyl)-4-isoxazolyl]methanone | 4-(3-Chlorophenyl) | 3-Methyl-5-isopropylisoxazol-4-yl | C₁₈H₂₁ClN₄O₂ | 368.8 | Tested for serotonin receptor selectivity |
Note: Molecular weight calculated based on inferred formula; experimental data unavailable.
Structural Variations and Implications
a) Piperazine Substituent Modifications
- Chlorophenyl Position : The target compound’s 3-chlorophenyl group (meta-substitution) contrasts with analogs featuring 2-methoxyphenyl (ortho-substitution, ) or 4-(trifluoromethyl)phenyl (para-substitution, ). Meta-substitution on the phenyl ring may optimize steric interactions with receptor pockets compared to para-substituted analogs .
b) Heterocyclic Group Comparisons
Biological Activity
Overview of the Compound
The compound “[4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone” is a synthetic organic molecule that incorporates a piperazine moiety, which is known for its diverse pharmacological properties. The presence of the chlorophenyl and methoxyphenyl groups suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
- Receptor Interaction : Compounds containing piperazine structures often interact with neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors. This interaction can lead to various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.
- Enzyme Inhibition : The methanone group may also suggest potential inhibitory activity against certain enzymes, possibly affecting metabolic pathways related to neurotransmitter synthesis or degradation.
Pharmacological Effects
- Antidepressant Activity : Similar piperazine derivatives have been studied for their ability to modulate serotonin levels in the brain, contributing to antidepressant effects.
- Anxiolytic Properties : Some compounds with similar structures exhibit anxiolytic effects by enhancing GABAergic neurotransmission, leading to reduced anxiety levels.
- Neuroprotective Effects : Research has indicated that certain piperazine derivatives may provide neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.
Case Studies
- Serotonin Receptor Agonists : A study on piperazine derivatives indicated that modifications in the phenyl rings significantly influenced their affinity for serotonin receptors, suggesting that similar modifications in our compound could yield varied biological activities.
- Dopamine D2 Receptor Antagonism : Research has shown that compounds with a chlorophenyl group often exhibit antagonistic properties at dopamine D2 receptors, which could be relevant for treating conditions like schizophrenia.
Comparative Analysis
Q & A
Q. Optimization Tips :
- Monitor steric hindrance from the 3-chlorophenyl group by adjusting reaction temperatures (60–80°C) and using polar aprotic solvents (DMF, DMSO) .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to ensure >95% purity .
Basic: How can researchers confirm the structural identity of this compound?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals: δ 3.75–3.85 ppm (tetrahydropyran OCH₂), δ 6.70–7.40 ppm (aromatic protons from 3-chlorophenyl and 4-methoxyphenyl groups) .
- ¹³C NMR : Carbonyl signal at ~170 ppm (C=O), methoxy carbon at ~55 ppm .
- Mass Spectrometry (HRMS) : Exact mass calculation for C₂₃H₂₆ClN₂O₃: [M+H]⁺ = 437.1634 .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as done for analogous piperazine-tetrahydropyran structures .
Q. Common Pitfalls :
- Overlapping signals in NMR due to conformational flexibility of the piperazine ring; use 2D NMR (COSY, HSQC) for resolution .
Basic: What are the stability and storage considerations for this compound?
Methodological Answer:
- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C for >6 months. Avoid prolonged exposure to light or humidity, as the methoxy group may hydrolyze in acidic conditions .
- Storage : Store in amber vials with desiccants (silica gel). For solutions, use anhydrous DMSO (stable for 3 months at 4°C) .
Q. Degradation Signs :
- Discoloration (yellowing) or precipitation indicates decomposition. Re-purify via recrystallization (ethanol/water) .
Advanced: How can researchers evaluate the compound’s pharmacological potential?
Methodological Answer:
- In Vitro Assays :
- Receptor Binding : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to structural similarity to known piperazine-based ligands. Use radioligand displacement assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ values compared to controls like doxorubicin .
- ADME Profiling :
- Permeability : Caco-2 cell monolayer assay (Papp < 1 × 10⁻⁶ cm/s suggests poor oral bioavailability) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate half-life (t₁/₂) .
Q. Data Interpretation :
- Low nanomolar binding affinity (Ki < 100 nM) suggests therapeutic potential. Cross-validate with in vivo models (e.g., rodent behavioral assays) .
Advanced: How to resolve contradictions in reported toxicity data?
Methodological Answer:
- Case Study : Acute oral toxicity (LD₅₀ = 250 mg/kg in rats ) vs. low cytotoxicity (IC₅₀ > 50 µM in HepG2 ).
- Root Cause Analysis :
- Purity Differences : Impurities (e.g., unreacted 3-chlorophenyl intermediates) may contribute to acute toxicity. Verify purity via HPLC .
- Assay Variability : Compare protocols (e.g., in vitro vs. in vivo metabolic activation). Use identical cell lines/species for consistency .
- Mitigation : Conduct dose-range finding studies with GLP-compliant toxicity profiling .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Modification Sites :
- Synthetic Routes :
- Parallel synthesis using Ugi-4CR for rapid diversification of the methanone core .
- Evaluation Metrics :
- Compare binding affinity (Ki), selectivity (>10-fold for target vs. off-target receptors), and metabolic stability .
Q. Example SAR Finding :
- 4-Methoxyphenyl analogs show improved CNS penetration (logBB = –0.5 vs. –1.2 for parent compound) due to reduced P-glycoprotein efflux .
Advanced: What analytical strategies address challenges in quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient: 5%→95% ACN in 5 min).
- Detection : MRM transition m/z 437.2 → 154.1 (collision energy: 25 eV) .
- Validation Parameters :
Q. Matrix Effects :
- Suppress ion enhancement from plasma proteins using protein precipitation (acetonitrile:methanol, 4:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
